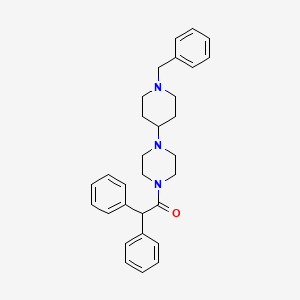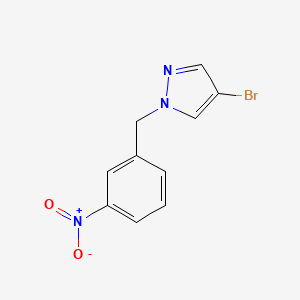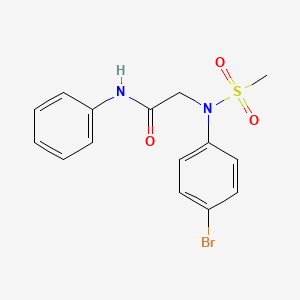
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine, also known as BDPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BDPP belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological properties, including antipsychotic, analgesic, and anti-inflammatory effects.
作用機序
The exact mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine and serotonin. This compound has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors, which may contribute to its antipsychotic effects.
This compound has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that contribute to pain and inflammation. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic effects. This compound has also been shown to reduce the production of prostaglandins, which may contribute to its analgesic effects.
Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. These properties make this compound a promising candidate for the treatment of various neurological and psychiatric disorders, as well as inflammatory conditions.
実験室実験の利点と制限
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for its target receptors. It also has a relatively long half-life, which makes it suitable for in vivo studies. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine. One area of interest is its potential therapeutic applications in conditions such as schizophrenia, chronic pain, and inflammatory disorders. Further studies are needed to determine the optimal dosing and administration regimens for this compound in these conditions.
Another area of interest is the development of novel this compound derivatives with improved pharmacological properties. These derivatives may have higher potency, selectivity, and solubility than this compound, which may make them more suitable for clinical use.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders, as well as inflammatory conditions. Its antipsychotic, analgesic, and anti-inflammatory effects make it a promising candidate for further research and development. Further studies are needed to determine the optimal dosing and administration regimens for this compound, as well as the development of novel derivatives with improved pharmacological properties.
合成法
The synthesis of 1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine involves the reaction of 1-benzyl-4-piperidone with diphenylacetic acid chloride in the presence of a base, such as triethylamine. The reaction results in the formation of this compound as a white crystalline powder with a melting point of 212-215°C.
科学的研究の応用
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit antipsychotic properties by modulating the activity of dopamine and serotonin receptors in the brain. This compound has also been found to possess analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins.
Moreover, this compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These properties make this compound a promising candidate for the treatment of conditions such as schizophrenia, chronic pain, and inflammatory disorders.
特性
IUPAC Name |
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O/c34-30(29(26-12-6-2-7-13-26)27-14-8-3-9-15-27)33-22-20-32(21-23-33)28-16-18-31(19-17-28)24-25-10-4-1-5-11-25/h1-15,28-29H,16-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAHSKFRQJEYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)

![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)
![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)

